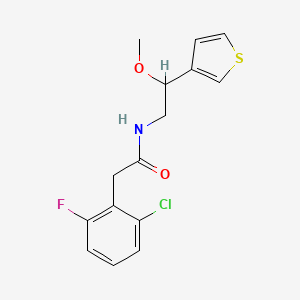

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Description

This compound is a substituted acetamide featuring a 2-chloro-6-fluorophenyl group and a 2-methoxy-2-(thiophen-3-yl)ethyl side chain. While specific biological data are unavailable in the provided evidence, structural analogs highlight its relevance in targeting receptors or enzymes modulated by halogenated aromatics and sulfur-containing heterocycles .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMSKKRKRULPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-6-fluoroaniline, undergoes acylation with acetic anhydride to form 2-chloro-6-fluoroacetanilide.

Introduction of the Thiophene Ring: The acetanilide derivative is then reacted with 3-thiophenemethanol in the presence of a base such as sodium hydride to introduce the thiophene ring.

Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, under basic conditions with catalysts like copper(I) iodide.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines or alcohols from the reduction of the carbonyl group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl ring can engage in π-π stacking interactions, while the thiophene ring can participate in electron-donating or withdrawing interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Verosudil (rac-(2R)-2-(Dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide)

- Structural Differences: Verosudil replaces the 2-chloro-6-fluorophenyl group with a dimethylamino-isoquinolin moiety. Both share the thiophen-3-yl group and acetamide backbone.

- Functional Implications: The dimethylamino group in verosudil enhances solubility and basicity, while the isoquinolin ring may facilitate π-π stacking in protein binding.

Thiophene Fentanyl Hydrochloride

- Structural Differences :

- Thiophene fentanyl includes a benzyl-piperidine opioid core absent in the target compound.

- Both share thiophene but diverge in acetamide substitution (methoxy vs. opioid-related groups).

- Functional Implications: Thiophene fentanyl’s opioid activity arises from its piperidine-benzyl motif, while the target compound’s lack of this motif suggests non-opioid mechanisms. Toxicology: Thiophene fentanyl’s hazards are documented, whereas the target compound’s safety profile remains unstudied .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28)

- Structural Differences :

- A benzothiazole ring replaces the thiophen-3-yl group.

- Dichlorophenyl vs. chloro-fluorophenyl substitution.

- Functional Implications :

Agricultural Chloroacetamides (e.g., Alachlor, Dimethenamid)

- Structural Differences :

- Alachlor: Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Dimethenamid: Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.

- Functional Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Biological/Industrial Application |

|---|---|---|---|

| Target Compound | C₁₇H₁₆ClFNO₂S | 2-Cl-6-F-phenyl, thiophen-3-yl, methoxy | Undocumented (potential therapeutics) |

| Verosudil | C₁₈H₁₈N₃O₂S | Dimethylamino, isoquinolin, thiophen-3-yl | Rho-kinase inhibitor (ophthalmic) |

| Thiophene Fentanyl HCl | C₂₄H₂₆N₂OS•HCl | Benzyl-piperidine, thiophen-3-yl | Opioid analgesic |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide | C₁₅H₉Cl₂F₃N₂O₂S | Benzothiazole, 3,4-Cl₂-phenyl | Undocumented (materials science) |

| Alachlor | C₁₄H₂₀ClNO₂ | 2,6-Diethylphenyl, methoxymethyl | Herbicide |

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

The compound's molecular formula is with a molecular weight of 446.4 g/mol. Its structure includes a chloro-fluorophenyl group, a methoxy group, and a thiophene moiety, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The exact mechanisms remain under investigation, but preliminary studies suggest it may influence metabolic processes in pathogens.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against several bacterial strains, with findings indicating:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Synergistic Effects : It displayed synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Antiparasitic Activity

In studies focusing on parasitic infections, particularly those caused by Cryptosporidium species, the compound was evaluated for its ability to eliminate parasites effectively:

- Efficacy : The compound was compared to standard treatments and showed a more rapid elimination rate of C. parvum in cell culture systems .

- Concentration Dependency : Efficacy increased significantly at concentrations above the estimated EC90, indicating a dose-dependent response .

Data Tables

| Activity Type | Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 | Synergistic with Ciprofloxacin |

| Antimicrobial | Escherichia coli | 0.25 | Effective against resistant strains |

| Antiparasitic | Cryptosporidium parvum | N/A | Rapid elimination in vitro |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of the compound revealed that it significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

- Evaluation Against C. parvum : In a comparative analysis with nitazoxanide, the compound showed superior performance in eliminating parasites from infected cultures, highlighting its potential as a therapeutic agent against cryptosporidiosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.